2-(6-oxo-3H-purin-9-yl)acetic acid, also known by its systematic name, 2-(6-oxo-1H-purin-9(6H)-yl)acetic acid, is a purine derivative with the molecular formula and a molecular weight of approximately 194.15 g/mol. This compound is classified as a nucleobase analog and is recognized for its potential biological activities, particularly in the field of medicinal chemistry. Its CAS number is 6298-53-9, and it can be found in various chemical databases such as PubChem and MolBase .
The synthesis of 2-(6-oxo-3H-purin-9-yl)acetic acid can be approached through several methods, often involving the modification of existing purine derivatives. One common synthetic route includes:
The reaction conditions, such as temperature and reaction time, may vary depending on the specific starting materials used and the desired yield.
The molecular structure of 2-(6-oxo-3H-purin-9-yl)acetic acid features a purine ring system with an oxo group at position 6 and an acetic acid side chain at position 2. The structural representation can be described by its SMILES notation: OC(=O)Cn1cnc2c1nc[nH]c2=O. The compound exhibits tautomerism due to the presence of nitrogen atoms in the purine ring which can participate in hydrogen bonding, influencing its reactivity and biological properties .
The chemical reactions involving 2-(6-oxo-3H-purin-9-yl)acetic acid are primarily centered around its ability to act as a nucleophile due to the electron-rich nitrogen atoms in the purine structure. Some notable reactions include:
The mechanism of action for 2-(6-oxo-3H-purin-9-yl)acetic acid is primarily linked to its role as a nucleobase analog. This compound may interfere with nucleic acid metabolism by mimicking natural purines during DNA or RNA synthesis.
The physical and chemical properties of 2-(6-oxo-3H-purin-9-yl)acetic acid contribute significantly to its behavior in biological systems:
These properties facilitate its interaction with biological macromolecules and influence its pharmacokinetics .
2-(6-oxo-3H-purin-9-yl)acetic acid has several significant applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 79982-56-2
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5